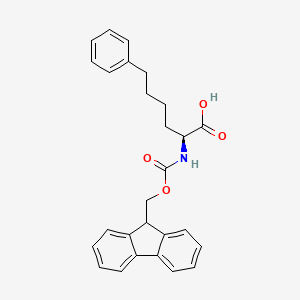

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid

Description

Historical Context and Evolution of Non-Canonical Amino Acids (ncAAs) in Synthetic Biology and Organic Chemistry

The natural world utilizes a limited set of 20 canonical amino acids to construct proteins. However, the desire to create proteins with enhanced or novel properties has driven the expansion of this chemical alphabet. frontiersin.org Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks. mdpi.comnih.gov The field has evolved significantly, with researchers now able to incorporate hundreds of structurally diverse ncAAs into proteins. nih.gov

This expansion has been facilitated by techniques like genetic code expansion (GCE), selective pressure incorporation (SPI), and chemical synthesis. frontiersin.orgnih.gov These methods allow for the site-specific insertion of ncAAs with unique functional groups, such as ketones, alkynes, azides, and extended aromatic systems, into a growing polypeptide chain. nih.gov The incorporation of ncAAs can confer a range of desirable properties, including enhanced stability, altered folding, and novel catalytic or binding capabilities. mdpi.comnih.gov This has profound implications for creating new therapeutic proteins, developing advanced biomaterials, and probing biological processes with unprecedented precision. nih.govazolifesciences.com

Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Advanced Peptide Synthesis

The synthesis of peptides, especially those incorporating ncAAs, requires a precise and controlled step-by-step assembly. A key innovation that has made this possible is the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. altabioscience.com Introduced in the 1970s, Fmoc chemistry has become a dominant strategy in solid-phase peptide synthesis (SPPS). altabioscience.com

The Fmoc group temporarily blocks the N-terminus of an amino acid, preventing unwanted reactions during the coupling of the next amino acid in the sequence. altabioscience.com Its primary advantage lies in its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while remaining stable to the acidic conditions often used to cleave side-chain protecting groups and the final peptide from the resin support. altabioscience.comnih.gov This orthogonality is crucial for the synthesis of complex peptides and those with sensitive modifications. nih.gov The use of Fmoc chemistry allows for the efficient and rapid synthesis of peptides, including those of significant length and complexity, making it an invaluable tool in both academic research and the industrial production of peptide-based therapeutics. altabioscience.comnih.gov

Strategic Role of (S)-2-(Fmoc-amino)-6-phenylhexanoic Acid as a Versatile Non-Canonical Amino Acid Building Block in Research

This compound is a prime example of a non-canonical amino acid building block designed for use in Fmoc-based peptide synthesis. wuxiapptec.com Its structure combines the key features of an ncAA with the practical advantages of Fmoc protection. The core of this molecule, (S)-2-amino-6-phenylhexanoic acid, is a derivative of lysine (B10760008) where the side-chain amine is replaced by a phenyl group. This modification introduces a hydrophobic and flexible hexyl chain with a terminal aromatic ring. mdpi.com

The strategic incorporation of this ncAA into a peptide sequence can be used to introduce specific structural features. The phenylhexyl side chain can participate in hydrophobic or aromatic stacking interactions, potentially influencing peptide folding, stability, and binding affinity to biological targets. mdpi.com As a building block, this compound is supplied ready for direct use in automated or manual Fmoc SPPS protocols. wuxiapptec.comnih.gov The Fmoc group ensures its seamless integration into the standard synthesis cycle, allowing researchers to create peptides and peptidomimetics with tailored properties for applications in drug discovery and materials science. mdpi.comchemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2350732-99-7 | wuxiapptec.comchemicalbook.com |

| Molecular Formula | C27H27NO4 | wuxiapptec.comnih.gov |

| Molecular Weight | 429.51 g/mol | wuxiapptec.com |

| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-phenylhexanoic acid | wuxiapptec.com |

| Appearance | White powder | chemimpex.com |

Table 2: Chemical Properties of (S)-2-amino-6-phenylhexanoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 80887-26-9 | molbase.comachemblock.com |

| Molecular Formula | C12H17NO2 | molbase.comachemblock.com |

| Molecular Weight | 207.27 g/mol | achemblock.com |

| IUPAC Name | (2S)-2-amino-6-phenylhexanoic acid | achemblock.com |

| Melting Point | 200 °C | molbase.com |

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | (S)-2-amino-6-phenylhexanoic acid | | (S)-Fmoc-2-amino-6-(Boc-tert-butoxycarbonylmethyl-amino)-hexanoic acid | | 6-aminohexanoic acid | | Piperidine | | Dimethylformamide (DMF) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c29-26(30)25(17-9-4-12-19-10-2-1-3-11-19)28-27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h1-3,5-8,10-11,13-16,24-25H,4,9,12,17-18H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOVBPGEEROSSE-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of S 2 Fmoc Amino 6 Phenylhexanoic Acid in Chemical Biology and Functional Materials Science

Genetic Code Expansion and Reprogramming for Ribosomal Incorporation of Non-Canonical Amino Acids in Research Systems

Genetic code expansion technology enables the site-specific incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), into proteins in living cells. nih.govwhiterose.ac.uk This powerful tool allows researchers to move beyond the 20 canonical amino acids and install novel chemical functionalities into proteins. whiterose.ac.uknih.gov The process involves engineering a bio-orthogonal translation system, which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov This engineered aaRS/tRNA pair is designed to uniquely recognize a specific ncAA and a "blank" codon, typically a nonsense or stop codon like the amber codon (TAG), that has been repurposed for this task. nih.gov

The key steps for incorporating an ncAA like (S)-2-(Fmoc-amino)-6-phenylhexanoic acid are as follows:

Codon Reassignment : A specific codon within the gene of interest is mutated to a stop codon (e.g., TAG).

Orthogonal Pair : The cell is supplied with an engineered tRNA (a suppressor tRNA) that recognizes this stop codon and a corresponding engineered synthetase that specifically attaches the desired ncAA to that tRNA.

Ribosomal Translation : During protein synthesis, the ribosome encounters the repurposed codon. Instead of terminating translation, the suppressor tRNA delivers the ncAA, which is then incorporated into the growing polypeptide chain.

This methodology allows for the precise insertion of ncAAs with unique side chains, such as the extended phenylalkyl group of this compound, providing a powerful method to manipulate protein structure and function in ways not possible with standard mutagenesis. whiterose.ac.uk

| Key Component | Function in Genetic Code Expansion |

| Non-Canonical Amino Acid (ncAA) | The novel building block to be incorporated into a protein. |

| Orthogonal aaRS/tRNA Pair | An engineered enzyme and its tRNA partner that work independently of the cell's native machinery. |

| Repurposed Codon | A codon (e.g., a stop codon) reassigned to encode the ncAA instead of its usual function. |

Engineering of Proteins and Peptides with Expanded Functional Capabilities through Non-Canonical Amino Acid Integration

The integration of ncAAs into proteins is a transformative approach for protein engineering, endowing them with novel properties and functions. nih.gov By installing new chemical groups, researchers can create proteins with enhanced stability, altered enzymatic activity, or entirely new capabilities for use as probes, therapeutics, or catalysts. whiterose.ac.uk The incorporation of an amino acid like this compound introduces a side chain with distinct steric and hydrophobic properties, which can be leveraged for specific applications.

Examples of expanded functional capabilities achieved through ncAA integration include:

Biophysical Probes : Introducing fluorescent, infrared (IR)-active, or spin-labeled amino acids to probe protein structure and dynamics. nih.gov

Photochemical Control : Incorporating photocaged or photo-crosslinking amino acids to control protein activity with light or to map protein-protein interactions. nih.gov

Post-Translational Modifications : Genetically encoding amino acids that mimic natural post-translational modifications, such as acetylated lysine (B10760008) or phosphorylated tyrosine, to study their regulatory roles. nih.gov

Enhanced Therapeutic Properties : The flexible and hydrophobic nature of structures similar to the 6-aminohexanoic acid backbone can improve the coating efficiency and hydrophobicity of peptide-based compounds. nih.gov

The phenyl group on the hexanoic acid side chain can introduce specific aromatic or hydrophobic interactions, potentially stabilizing protein folds, modulating interactions with other molecules, or serving as a unique spectroscopic probe.

Applications in Supramolecular Chemistry and Self-Assembling Systems

Beyond protein engineering, the Fmoc group on this compound makes it an excellent building block for supramolecular chemistry. mdpi.com Fmoc-protected amino acids and short peptides are widely recognized for their ability to self-assemble into well-ordered nanostructures, such as nanofibers, ribbons, and nanotubes. nih.govacs.org These structures can further entangle to form a three-dimensional network that traps large amounts of water, resulting in the formation of a hydrogel. nih.govnih.gov These peptide-based hydrogels are of great interest as biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine. acs.orgnih.gov

The self-assembly of Fmoc-amino acids is a hierarchical process driven by a combination of non-covalent interactions. mdpi.com The fluorenyl moiety of the Fmoc group is the primary driver of this phenomenon. nih.gov

The key intermolecular forces involved are:

π-π Stacking : The large, aromatic fluorenyl groups from different molecules stack on top of one another, creating a stable, ordered core. This is a major driving force for the initial aggregation. mdpi.comnih.gov

Hydrophobic Interactions : The aromatic Fmoc group and the phenylalkyl side chain are hydrophobic and tend to cluster together to minimize contact with water. nih.gov

Hydrogen Bonding : The amino acid portions of the molecules form intermolecular hydrogen bonds, often leading to the formation of extended β-sheet-like structures that stabilize the resulting nanofibers. nih.govfrontiersin.org

This combination of forces leads to the formation of long, cylindrical fibrils. frontiersin.org As the concentration of the Fmoc-amino acid increases, these fibrils interweave and physically cross-link to create a stable, porous 3D network characteristic of a hydrogel. nih.gov The specific morphology and properties of the resulting gel can be tuned by factors such as pH, temperature, and the specific amino acid side chain. researchgate.net

| Driving Force | Role in Self-Assembly |

| π-π Stacking | Initiates aggregation via interaction of aromatic Fmoc groups. nih.gov |

| Hydrophobic Effect | Sequesters nonpolar groups (Fmoc, phenyl side chain) away from water. mdpi.com |

| Hydrogen Bonding | Stabilizes the fibrillar nanostructure through peptide backbone interactions. nih.gov |

The hydrogels formed from Fmoc-amino acids and peptides are highly valued as advanced biomaterials because they are biocompatible, biodegradable, and their mechanical properties can be tuned. nih.govqub.ac.uk Their structure often mimics the natural extracellular matrix, making them excellent scaffolds for supporting cell growth. mdpi.com

Key applications of these self-assembled biomaterials include:

3D Cell Culture and Tissue Engineering : The porous, hydrated network of the hydrogel provides an ideal environment for cells to adhere, proliferate, and differentiate, making them useful for creating artificial tissues. acs.orgbeilstein-journals.org

Controlled Drug Delivery : The hydrogel matrix can encapsulate therapeutic molecules, protecting them from degradation and allowing for their sustained release over time. nih.govbeilstein-journals.org The release rate can be controlled by altering the density and composition of the gel network.

Anti-Infective Materials : Certain Fmoc-peptide hydrogels have demonstrated intrinsic antibacterial or antibiofilm activity, offering potential for wound healing and medical implant coatings. qub.ac.ukbeilstein-journals.org

By conjugating self-assembling peptides to biologically active molecules, it is possible to create multifunctional biomaterials with tailored capabilities for a wide range of biomedical applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (S)-2-(Fmoc-amino)-6-phenylhexanoic acid to minimize side reactions like oxidation or incomplete Fmoc protection?

- Methodological Answer :

- Use potassium permanganate or chromium trioxide for controlled oxidation of intermediates, ensuring stoichiometric equivalence to avoid over-oxidation .

- Employ sodium borohydride for selective reduction of ketones or aldehydes during side-chain modifications .

- Monitor reaction progress via TLC (silica gel, 5% MeOH in CH₂Cl₂) and confirm Fmoc deprotection using 20% piperidine in DMF, followed by LC-MS for purity checks .

Q. How can researchers purify this compound to achieve >95% purity for peptide coupling?

- Methodological Answer :

- Perform column chromatography using a silica gel matrix with a gradient of 5–10% MeOH in CH₂Cl₂ to separate byproducts .

- For persistent impurities, use preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) with UV detection at 254 nm .

- Confirm purity via ¹H NMR (DMSO-d₆) to detect residual solvents or unprotected amino groups .

Q. What analytical techniques are recommended to confirm the enantiomeric purity of this compound?

- Methodological Answer :

- Use chiral HPLC with a Chiralpak® IA column (hexane:isopropanol 80:20, 1 mL/min) to resolve enantiomers .

- Compare retention times with commercially available (R)-enantiomer standards (e.g., PubChem CID 374899-60-2) .

- Validate results using polarimetry ([α]²⁵D) and cross-reference with literature values for (S)-configured Fmoc-amino acids .

Advanced Research Questions

Q. How can racemization during solid-phase peptide synthesis (SPPS) involving this compound be mitigated?

- Methodological Answer :

- Use low-temperature coupling (4°C) with activating agents like HBTU/DIPEA to reduce base-induced racemization .

- Replace DMF with DMSO-free solvents to minimize thiourea byproduct formation, which accelerates racemization .

- Monitor racemization via Marfey’s reagent derivatization followed by LC-MS analysis .

Q. What strategies resolve contradictions between computational predictions and experimental data on the pH-dependent stability of the Fmoc group in this compound?

- Methodological Answer :

- Conduct pH stability assays (pH 2–12) using UV-Vis spectroscopy (290 nm) to track Fmoc cleavage .

- Compare experimental half-lives with DFT-calculated energy barriers for Fmoc deprotection under acidic/basic conditions .

- Adjust computational models to account for solvent effects (e.g., DMF vs. aqueous buffers) .

Q. How can the phenyl group in this compound be functionalized without compromising the Fmoc protection?

- Methodological Answer :

- Perform electrophilic aromatic substitution using Br₂/FeBr₃ at 0°C to introduce bromine, followed by Suzuki coupling for biaryl modifications .

- Ensure Fmoc stability by limiting reaction times to <2 hours and quenching with Na₂S₂O₃ .

- Validate functionalization via ¹³C NMR (aromatic region) and MALDI-TOF MS .

Q. What solvent systems optimize coupling efficiency of this compound in SPPS?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.